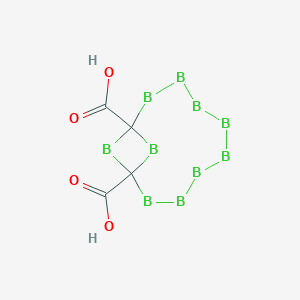

m-Carborane-1,7-dicarboxylic acid

Description

Overview of Icosahedral Carborane Clusters and Isomers

Carboranes are polyhedral boron-carbon clusters that are structurally based on the deltahedra of boron hydrides. britannica.com The most studied carboranes are the dicarba-closo-dodecaboranes, which possess an icosahedral cage structure with the general formula C₂B₁₀H₁₂. researchgate.net These clusters are known for their exceptional thermal and chemical stability. researchgate.net The arrangement of the two carbon atoms within the 12-vertex icosahedron gives rise to three distinct isomers: ortho-carborane (1,2-closo-dicarbadodecaborane), meta-carborane (1,7-closo-dicarbadodecaborane), and para-carborane (1,12-closo-dicarbadodecaborane). britannica.comresearchgate.net

Unique Structural Features of 1,7-closo-dicarbadodecaborane (m-Carborane)

m-Carborane (B99378), or 1,7-closo-dicarbadodecaborane, possesses a unique icosahedral structure where the two carbon atoms are separated by a boron atom. researchgate.net This arrangement results in a three-dimensional, cage-like molecule with delocalized sigma electrons responsible for the cluster's bonding. nih.govchemrxiv.org The C-H vertices in m-carborane are less acidic compared to those in the ortho-isomer. mdpi.comresearchgate.net This distinct geometry provides a rigid and stable scaffold, making it an ideal core for constructing larger, well-defined molecular structures. mdpi.com

Comparative Analysis of m-Carborane with o- and p-Carborane (B1425697) Isomers in Chemical Research

The three isomers of dicarbadodecaborane, while sharing a common icosahedral framework, exhibit significant differences in their physical and chemical properties due to the varying positions of the carbon atoms. mdpi.com These differences are crucial in their application in chemical research.

| Property | o-Carborane (B102288) (1,2-) | m-Carborane (1,7-) | p-Carborane (1,12-) |

| Carbon Atom Position | Adjacent | Separated by one boron atom | Opposite poles |

| Dipole Moment (D) | ~4.53 mdpi.com | ~2.85 mdpi.com | 0 mdpi.comresearchgate.net |

| Thermal Stability | Isomerizes to m-carborane >425°C researchgate.netresearchgate.net | More stable than o-carborane; converts to p-carborane >600°C researchgate.netresearchgate.netnih.gov | Most thermally stable isomer researchgate.netresearchgate.net |

| C-H Acidity | Most acidic researchgate.netresearchgate.net | Less acidic than o-carborane mdpi.comresearchgate.netresearchgate.net | Least acidic researchgate.net |

| Reactivity | Most reactive, especially towards metallation at carbon researchgate.net | Less reactive than o-carborane mdpi.comresearchgate.net | Least reactive researchgate.net |

o-Carborane is the most widely studied isomer, in part due to its higher reactivity and the ease of functionalization at the adjacent carbon atoms. britannica.comresearchgate.net However, its thermal instability compared to the other isomers can be a limitation. researchgate.net p-Carborane, with its symmetrical structure and lack of a dipole moment, is the most stable but also the least reactive. researchgate.netacs.org

m-Carborane strikes a balance between stability and reactivity. researchgate.net Its greater thermal stability over the ortho-isomer and its defined, non-linear geometry make it a particularly attractive component for creating robust and predictable three-dimensional structures. mdpi.comresearchgate.net The electron-withdrawing effect of the carborane cage is also modulated by the isomer, decreasing from ortho to meta to para. mdpi.com This influences the acidity of substituents attached to the carbon atoms. researchgate.netmdpi.com

Significance of Carboxylic Acid Functionality in Carborane Chemistry

The introduction of carboxylic acid groups onto the carborane cage, specifically at the carbon vertices, dramatically expands the synthetic utility of these clusters. The resulting carborane dicarboxylic acids are versatile building blocks for a wide range of applications.

Role of Dicarboxylic Acid Groups in Directing Chemical Reactivity

The carboxylic acid groups in m-carborane-1,7-dicarboxylic acid are the primary sites of chemical reactivity. These functional groups can undergo a variety of standard organic reactions, allowing for the covalent attachment of the rigid carborane cage to other molecules. The reactivity of these groups is influenced by the electron-withdrawing nature of the carborane cluster. mdpi.com

Key reactions include:

Esterification: Reaction with alcohols to form esters. biosynth.com

Amide formation: Reaction with amines, often after conversion of the carboxylic acid to a more reactive acid chloride, to form amides. nih.gov

Coordination to metal centers: The carboxylate groups can coordinate to metal ions to form coordination polymers and metal-organic frameworks (MOFs). researchgate.netacs.org

The presence of two carboxylic acid groups allows for the creation of linear or extended structures, acting as a difunctional linker. This directed reactivity is fundamental to the controlled assembly of complex molecular and supramolecular architectures. rsc.org

Foundational Relevance of m-Carborane-1,7-dicarboxylic acid in Building Block Design

m-Carborane-1,7-dicarboxylic acid is a quintessential building block in the design of advanced materials due to its unique combination of properties. documentsdelivered.com The rigid, three-dimensional carborane core provides a predictable and stable scaffold, while the two carboxylic acid groups offer versatile points of attachment. myskinrecipes.com

This diacid is particularly valuable in the construction of:

Polymers and Coatings: Its incorporation into polymer backbones can enhance thermal stability and introduce unique physical properties. myskinrecipes.com

Coordination Polymers and Metal-Organic Frameworks (MOFs): The dicarboxylate acts as a linker, connecting metal nodes to create extended, often porous, structures. The rigid and directional nature of the m-carborane unit allows for precise control over the resulting framework's geometry. acs.orgrsc.org

Medicinal Chemistry: The carborane cage can be functionalized via the carboxylic acid groups to create targeted therapeutic agents. myskinrecipes.comnih.gov

The synthesis of various derivatives, such as esters, from m-carborane-1,7-dicarboxylic acid further highlights its role as a foundational component in synthetic chemistry. documentsdelivered.com The replacement of traditional organic linkers, like phenyl-based dicarboxylic acids, with m-carborane-1,7-dicarboxylic acid can lead to materials with distinct and often enhanced properties, such as in the luminescence of MOFs. rsc.org

Properties

InChI |

InChI=1S/C4H2B10O4/c15-1(16)3-5-4(6-3,2(17)18)8-10-12-14-13-11-9-7-3/h(H,15,16)(H,17,18) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOPHJXKTXXICF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B]1[B][B][B][B]C2([B]C([B]2)([B][B][B]1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2B10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50571-15-8 | |

| Record name | m-Carborane-1,7-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies of M Carborane 1,7 Dicarboxylic Acid and Its Derivatives

Primary Synthetic Routes to m-Carborane-1,7-dicarboxylic acid

The synthesis of m-carborane-1,7-dicarboxylic acid can be primarily achieved through two main strategies: the direct carboxylation of the carborane cage and the oxidation of suitable precursors.

Direct Carboxylation Approaches

The most common and direct method for the synthesis of m-carborane-1,7-dicarboxylic acid involves the di-lithiation of m-carborane (B99378), followed by quenching with carbon dioxide. This approach takes advantage of the acidity of the C-H protons on the carborane cage. The reaction typically proceeds by treating m-carborane with a strong base, such as n-butyllithium, to generate the 1,7-dilithio-m-carborane intermediate. This intermediate is then reacted with an excess of solid carbon dioxide (dry ice) to yield the corresponding dicarboxylate salt, which upon acidic workup, gives the final m-carborane-1,7-dicarboxylic acid. guidechem.com

A representative reaction scheme is as follows:

C₂B₁₀H₁₂ + 2 n-BuLi → Li₂[C₂B₁₀H₁₀] + 2 C₄H₁₀

Li₂[C₂B₁₀H₁₀] + 2 CO₂ → [HOOC-C₂B₁₀H₁₀-COOH] (after acidification)

This method is widely applicable and provides a straightforward route to the desired dicarboxylic acid.

Oxidation-Based Synthesis of Carborane Diacetic Acids

While direct oxidation of the C-H bonds of the m-carborane cage to carboxylic acids is not a commonly reported method, oxidation-based strategies have been successfully employed to synthesize related carborane diacids where the carboxylic acid groups are attached to the boron vertices via a linker. For instance, (m-carborane-9,10-diyl)diacetic acids have been synthesized through the oxidation of 9,10-diallyl-m-carborane. researchgate.net

The synthesis starts with the palladium-catalyzed cross-coupling of 9,10-diiodo-m-carborane with allylmagnesium bromide to yield 9,10-diallyl-m-carborane. Subsequent oxidation of the allyl groups, for example using an oxidizing agent like potassium permanganate, cleaves the double bonds and forms the diacetic acid derivative. researchgate.net

Table 1: Oxidation-Based Synthesis of a Carborane Diacetic Acid Derivative

| Precursor | Oxidizing Agent | Product | Reference |

|---|

Functionalization at Carbon-Cage (C_c-H) Vertexes

The carboxylic acid groups of m-carborane-1,7-dicarboxylic acid serve as versatile handles for further functionalization, allowing for the construction of more complex molecular architectures.

Strategies for 1,7-Disubstitution

The most direct strategy for 1,7-disubstitution involves the conversion of the carboxylic acid groups into other functional groups. A common approach is esterification, where m-carborane-1,7-dicarboxylic acid is reacted with various alcohols in the presence of an acid catalyst or using a coupling agent. This has been demonstrated with a range of functionally substituted alcohols and phenols. researchgate.net For example, the reaction with alcohols can form stable esters. biosynth.com The dicarboxylic acid can also be converted to the corresponding dicarbonyl dichloride, which is a highly reactive intermediate for the synthesis of esters and amides. researchgate.net

Table 2: Examples of 1,7-Disubstitution via Esterification

| Alcohol/Phenol | Product Type | Reference |

|---|---|---|

| Substituted Alcohols | Functionally Substituted Esters | researchgate.net |

Development of Quadruped-Shaped Structures via C_c-H Derivatization

Building upon the 1,7-disubstitution, quadruped-shaped structures can be developed by introducing additional functionalities. This is often achieved by first functionalizing the boron vertices and then modifying the carbon vertices of the m-carborane cage. A study has shown the synthesis of di- and tetra-branched m-carborane derivatives. mdpi.com Starting with the functionalization at the B(9) and B(10) positions, the remaining C_c-H vertices at positions 1 and 7 can be subsequently derivatized to create a tetra-branched, quadruped-like molecule. mdpi.com

For instance, starting with 9,10-disubstituted-m-carborane, the C_c-H bonds can be lithiated and reacted with appropriate electrophiles to introduce two more branches, resulting in a 1,7,9,10-tetrasubstituted m-carborane. This creates a three-dimensional scaffold with four functional arms extending from the carborane core. mdpi.com

Functionalization at Boron-Cage (B-H) Vertexes

The functionalization of the boron-hydrogen (B-H) vertices of the m-carborane cage is more challenging than C-H functionalization due to the lower reactivity of the B-H bonds. However, various strategies have been developed to achieve selective B-H functionalization. The electron density at the B-H vertices of m-carborane follows the trend: B(9,10) > B(5,12) > B(4,6,8,11) > B(2,3). mdpi.com This difference in electron density allows for regioselective functionalization.

Recent advancements have focused on transition-metal-catalyzed B-H activation. For example, rhodium(II)-catalyzed insertion of carbenes into the B-H bonds of m-carborane has been shown to proceed with high site- and enantioselectivity. nih.govnih.gov Another strategy involves a nitrogen-centered radical-mediated hydrogen atom transfer (HAT), which allows for the functionalization of the most electron-rich boron vertex, typically the B(9) position. chemistryviews.org

While many studies focus on the B-H functionalization of the parent m-carborane, these methodologies can, in principle, be applied to m-carborane-1,7-dicarboxylic acid or its derivatives. For instance, the synthesis of tetra-branched m-carborane derivatives has been achieved starting from the B-H functionalization of 9,10-diiodo-m-carborane, followed by derivatization at the C-H vertices. mdpi.com This highlights the potential to create complex, multifunctional molecules based on the m-carborane-1,7-dicarboxylic acid framework by combining both C-H and B-H functionalization strategies.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| m-Carborane-1,7-dicarboxylic acid |

| m-Carborane |

| n-Butyllithium |

| 1,7-Dilithio-m-carborane |

| Carbon dioxide |

| (m-Carborane-9,10-diyl)diacetic acid |

| 9,10-Diallyl-m-carborane |

| 9,10-Diiodo-m-carborane |

| Allylmagnesium bromide |

| Potassium permanganate |

Electrophilic Substitution Reactions (e.g., Iodination)

A method for the direct iodination of m-carborane derivatives bearing carboxylic acid groups has been developed. researchgate.net This reaction allows for the introduction of one or two iodine atoms onto the boron cage. The process is carried out in acetic acid, heated in the presence of concentrated nitric and sulfuric acids. researchgate.net This method provides a pathway to B-iodinated m-carborane-1,7-dicarboxylic acid, which can serve as a precursor for further functionalization. researchgate.net The electrophilic iodination of the 7,9-dicarba-nido-undecaborate anion using molecular iodine in the presence of AlCl3 has also been reported to produce an 8-iodo-7,9-dicarba-nido-undecaborate anion in high yield. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

The B-iodo derivatives of carboranes are valuable synthons for creating boron-carbon bonds through palladium-catalyzed cross-coupling reactions. acs.org For instance, diiodocarboranes can react with Grignard reagents in the presence of a palladium catalyst to form B-C bonds. acs.org This approach has been utilized in the synthesis of various carborane derivatives. Furthermore, the palladium-catalyzed cross-coupling of iodinated carboranes with (hetero)arenes can be promoted by visible light, proceeding via boron-centered carboranyl radicals.

Amide derivatives of iodinated carborane carboxylic acids have been shown to undergo palladium-catalyzed cross-coupling reactions, highlighting the compatibility of this method with different functional groups on the carborane cage. nih.govrsc.org This demonstrates the potential for further diversification of the carborane structure after initial functionalization. nih.gov

Nucleophilic Substitution of B-H Vertexes for Diverse Functionalization

Direct nucleophilic substitution of B-H bonds on the carborane cage represents a powerful strategy for regioselective functionalization. This has been achieved with Grignard reagents in the absence of a transition metal catalyst, leading to the formation of 4-alkyl-1,2-diaryl-o-carboranes in high yields. nih.gov The success of this reaction is dependent on the presence of electron-withdrawing groups on the cage's carbon atoms, and the regioselectivity is governed by both electronic and steric factors. nih.gov While this specific example is for o-carborane (B102288), the principle of direct nucleophilic attack on the boron cage is a significant avenue for the functionalization of carborane isomers. The reactivity of 9-iodo-nido-carborane towards nucleophilic substitution has also been explored, expanding the scope of this functionalization strategy.

Derivatization of Carboxylic Acid Moieties

The carboxylic acid groups of m-carborane-1,7-dicarboxylic acid are key handles for a wide range of derivatization reactions, allowing for the attachment of various molecular entities.

Esterification Reactions (e.g., Steglich Esterification)

Esterification of carboxylic acids is a fundamental transformation in organic synthesis. The Steglich esterification is a mild and efficient method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). nih.govwikipedia.org This reaction is particularly advantageous for converting sterically hindered and acid-labile substrates into their corresponding esters. organic-chemistry.org

The general mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. organic-chemistry.org DMAP then acts as an acyl transfer agent, reacting with the intermediate to form a reactive amide that subsequently reacts with an alcohol to yield the desired ester and dicyclohexylurea (DCU) as a byproduct. organic-chemistry.org This method is well-suited for the esterification of m-carborane-1,7-dicarboxylic acid, allowing for the synthesis of a variety of ester derivatives under mild conditions. organic-chemistry.org The procedure generally involves reacting the carboxylic acid with an alcohol in the presence of DCC and a catalytic amount of DMAP in an anhydrous solvent like dichloromethane. organic-chemistry.org

Table 1: Examples of Steglich Esterification This table is illustrative and based on the general applicability of the Steglich esterification.

| Carboxylic Acid | Alcohol | Coupling Reagent | Catalyst | Product |

|---|---|---|---|---|

| m-Carborane-1,7-dicarboxylic acid | Methanol | DCC | DMAP | Dimethyl m-carborane-1,7-dicarboxylate |

| m-Carborane-1,7-dicarboxylic acid | Ethanol | DCC | DMAP | Diethyl m-carborane-1,7-dicarboxylate |

| m-Carborane-1,7-dicarboxylic acid | tert-Butanol | DCC | DMAP | Di-tert-butyl m-carborane-1,7-dicarboxylate |

Amide Formation via Acid Chloride Intermediates

The conversion of the carboxylic acid groups of m-carborane-1,7-dicarboxylic acid into amides is readily achieved through the formation of an acid chloride intermediate. nih.govrsc.org The dicarboxylic acid can be treated with a chlorinating agent, such as oxalyl chloride or phosphorus pentachloride, to yield the corresponding diacid chloride. rsc.org This intermediate is often stable enough to be isolated and stored under ambient conditions. nih.govrsc.org

The resulting acid chloride is then reacted with a primary or secondary amine to afford the desired diamide. hud.ac.ukrsc.org This reaction typically proceeds under mild conditions and gives moderate to high yields. nih.govrsc.org The use of a base, such as triethylamine, is common to neutralize the HCl generated during the reaction. hud.ac.uk This method has been successfully applied to synthesize a range of amides from both unsubstituted and halogenated carborane carboxylic acids. nih.govrsc.orgresearchgate.net

Table 2: Synthesis of Carborane Amides from Acid Chlorides This table is based on reported synthetic procedures for carborane amides.

| Carborane Acid Chloride | Amine | Product | Yield (%) |

|---|---|---|---|

| [1-(COCl)–CB₁₁H₁₁]⁻ | Pyrrolidine | [1-(CON(C₄H₈))–CB₁₁H₁₁]⁻ | 85-95% |

| [1-(COCl)–CB₁₁H₁₁]⁻ | p-Toluenesulfonamide | [1-(CONHTs)–CB₁₁H₁₁]⁻ | 81-91% |

| Halogenated [1-(COCl)–CB₁₁H₁₁]⁻ | Various amines | Halogenated [1-(CONR¹R²)–CB₁₁H₁₁]⁻ | 81-91% |

Preparation of Hybrid Conjugates (e.g., with Triazines)

A modular approach has been developed for the synthesis of hybrid conjugates of m-carborane with other functional molecules, such as triazines. rsc.org This strategy often utilizes cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as a central scaffold. rsc.orgwilddata.cn The chlorine atoms on the triazine ring can be sequentially substituted by different nucleophiles, allowing for the controlled assembly of complex molecules. rsc.org

For example, a carborane derivative with a nucleophilic handle, such as 9-mercapto-1,7-dicarba-closo-dodecaborane, can be reacted with cyanuric chloride. rsc.org The remaining chlorine atoms on the triazine ring can then be substituted with molecules containing carboxylic acid groups, such as thioglycolic acid, glycine, or lysine (B10760008) derivatives. rsc.orgwilddata.cn This modular approach provides a versatile platform for creating a diverse library of carborane-triazine hybrids with potential applications in various fields, including boron neutron capture therapy (BNCT). rsc.orgwilddata.cnnih.govresearchgate.net

Isomerization Reactions of m-Carborane Derivatives

The functionalization of m-carborane can sometimes lead to unexpected isomerization of substituents, particularly allyl groups. An interesting case of this is the attempted synthesis of a dianionic m-carborane derivative. The intended reaction involved the deprotonation of 9,10-diallyl-1,7-closo-C₂B₁₀H₁₀ to form a dianionic salt, followed by a nucleophilic attack. However, the reaction did not yield the expected product. Instead, an isomerization of the allyl groups to propenyl groups occurred, resulting in the formation of 9,10-di(prop-1-en-1-yl)-1,7-closo-C₂B₁₀H₁₀ in an 80% yield. mdpi.com

This unexpected outcome is attributed to the comparable acidity of the allylic protons and the C-H protons of the m-carborane cage. The pKa value of unsubstituted m-carborane has been determined to be around 24 by polarography and 27.9 on Streitwieser's scale, indicating it is a very weak Brønsted acid. mdpi.com Density-functional theory (DFT) calculations have shown that the proton affinity of the cluster carbon atom is 332.8 kcal/mol, while the allylic carbon atom has a slightly higher proton affinity of 342.3 kcal/mol. This small difference allows for a deprotonation/protonation mechanism that facilitates the isomerization of the allyl group. mdpi.com

The solvent also plays a crucial role in this isomerization. The reaction, carried out in tetrahydrofuran (B95107) (THF), is believed to form solvent-separated ion pairs. This prevents the carboranyl anion from acting as a nucleophile and instead promotes the isomerization of the allyl branches to the more stable propenyl configuration. mdpi.com It is noteworthy that similar lithium-mediated isomerizations of allyl substituents on o-carborane have been observed, where solvents like THF or dimethoxyethane (DME) induce isomerization to the propenyl form, while diethyl ether (Et₂O) does not. mdpi.com

The isomerization of allylic boranes is a known phenomenon in organic synthesis. Generally, the hydroboration of allenes can lead to (Z)-allylic boranes, which are prone to facile 1,3-isomerization to their more thermodynamically stable isomers. nih.gov This underscores the delicate balance of reaction conditions required to control the structure of functionalized carboranes.

Modular and Multicomponent Synthesis Approaches

A modular approach has been successfully employed for the synthesis of m-carborane-containing carboxylic acid derivatives, particularly for applications in boron neutron capture therapy (BNCT). This strategy involves the design of molecules with distinct functional units: a boron-rich m-carborane core, a water-solubilizing group like a monosaccharide, and a linker for conjugation to biomolecules. nih.gov

For instance, a galactopyranosyl-modified m-carborane-containing carboxylic acid has been synthesized. The process begins with the coupling of tert-butyl glycinate (B8599266) hydrochloride with a suitable precursor, followed by the introduction of the m-carborane moiety. The final step involves the deprotection of the tert-butyl ester to yield the desired carboxylic acid. nih.gov This modular design allows for the facile combination of different components to optimize the properties of the final compound for specific applications. nih.gov

The synthesis of various di- and tetra-branched m-carborane derivatives has also been achieved through a versatile strategy starting from 9,10-diiodo-1,7-closo-C₂B₁₀H₁₀. This starting material can be functionalized with various groups, including those that can be converted to carboxylic acids, further highlighting the modularity of carborane chemistry. mdpi.com

The incorporation of ferrocene (B1249389) into carborane structures offers a pathway to novel materials with unique electrochemical and material properties. While direct synthesis of ferrocene-containing m-carborane-1,7-dicarboxylic acid is not extensively detailed in the provided context, the general principles of ferrocene synthesis and modification are well-established.

The synthesis of ferrocene itself typically involves the reaction of freshly cracked cyclopentadiene (B3395910) with an iron(II) salt, such as FeCl₂·4H₂O, in the presence of a base like potassium hydroxide. magritek.comyoutube.com The resulting ferrocene is a stable organometallic compound that can undergo various electrophilic substitution reactions, similar to aromatic compounds. magritek.com

For example, acetylferrocene (B1663952) can be prepared by reacting ferrocene with acetic anhydride (B1165640) and phosphoric acid. magritek.com This acetyl group can then be a handle for further functionalization. The synthesis of ferrocene-containing polymers has been achieved by polymerizing ferrocenylmethyl methacrylate. dtu.dk Furthermore, ferrocenyl chalcones, which are α,β-unsaturated ketone systems, have been synthesized through Claisen-Schmidt aldol (B89426) condensation of acetylferrocene with various aldehydes. nih.gov These examples demonstrate the versatility of ferrocene in synthetic chemistry, suggesting that its integration with m-carborane-1,7-dicarboxylic acid could be achieved through established coupling and functionalization reactions.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for m-Carborane-1,7-dicarboxylic acid and Derivatives

NMR spectroscopy is a powerful tool for probing the molecular structure of carboranes. hw.ac.uk By analyzing the chemical shifts and coupling patterns of ¹H, ¹¹B, and ¹³C nuclei, detailed information about the electronic environment and connectivity within the carborane cage can be obtained.

¹H NMR Studies of Carbon-Hydrogen Vertexes

The ¹H NMR spectrum provides information on the cage carbon-hydrogen (C-H) vertices. In carborane derivatives, the chemical shift of the C-H proton is influenced by the substituents on the carborane cage. For instance, the protons on carbons adjacent to a carboxylic acid typically absorb in the 2-3 ppm region. libretexts.org The acidic protons of the carboxylic acid groups themselves are highly deshielded and appear far downfield, typically in the 10-12 ppm range, which is a distinctive feature for carboxylic acids. libretexts.org

| Proton Type | Typical Chemical Shift (ppm) |

| Cage C-H | ~2-3 |

| Carboxylic Acid O-H | ~10-12 libretexts.org |

| This table is based on general principles of ¹H NMR spectroscopy as applied to carboxylic acids. |

¹¹B NMR Analysis of Boron-Cage Electronic Environments

¹¹B NMR spectroscopy is crucial for characterizing the boron framework of carboranes. hw.ac.uk The parent m-carborane (B99378) displays four signals in its ¹¹B{¹H} NMR spectrum, corresponding to the different boron environments in the icosahedral cage. semanticscholar.org The chemical shifts of these boron atoms are sensitive to the substituents attached to the cage. For example, substitution at the B(9) and B(10) positions can cause significant shifts in the corresponding ¹¹B NMR signals. semanticscholar.org The introduction of two iodo groups at the B(9,10) vertices results in a notable upfield shift for these boron atoms. semanticscholar.org Conversely, attaching organic groups to these positions leads to a downfield shift. semanticscholar.org

| Boron Position | Parent m-carborane δ (ppm) | 9,10-diiodo-m-carborane δ (ppm) |

| B(9,10) | -15.4 | -19.5 |

| B(5,11) | -9.5 | -10.4 |

| B(2,3,4,6) | -12.0 | -17.0 |

| B(8,12) | -5.6 | -3.0 |

| Data for parent m-carborane and its diiodo derivative. semanticscholar.org Note that specific peak assignments can be complex and often require 2D NMR techniques. |

¹³C NMR Investigations of Carbon-Cage Substituents

¹³C NMR spectroscopy is employed to investigate the carbon atoms of the carborane cage and the attached substituent groups. The carbonyl carbon of a carboxylic acid typically resonates in the range of 160-180 ppm. libretexts.org This is slightly upfield compared to the carbonyl carbons of aldehydes and ketones due to the influence of the second oxygen atom. quora.com The cage carbons of carboranes appear at distinct chemical shifts. For example, in a derivative where a sulfur atom is bound to a cage carbon, that carbon appears around 71 ppm, while the other cage carbon is found near 57 ppm. researchgate.net

| Carbon Type | Typical Chemical Shift (ppm) |

| Carboxylic Acid C=O | 160-180 libretexts.orglibretexts.org |

| Cage Carbon (unsubstituted) | ~50-60 |

| Cage Carbon (substituted) | Varies with substituent |

| This table provides typical ranges for the specified carbon types. |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by analyzing its vibrational modes. libretexts.org For m-carborane-1,7-dicarboxylic acid, the IR spectrum is characterized by specific absorptions corresponding to the carboxylic acid groups and the carborane cage.

The most prominent features are the O-H and C=O stretching vibrations of the carboxylic acid. The O-H stretch appears as a very broad band in the region of 2500-3300 cm⁻¹, a hallmark of hydrogen-bonded carboxylic acid dimers. libretexts.orgmsu.edu The C=O stretching vibration gives rise to a strong absorption typically between 1710 and 1760 cm⁻¹. libretexts.org For dimeric carboxylic acids, this peak is usually centered around 1710 cm⁻¹. libretexts.org The stretching frequency of the cage C-H bond is also observable. researchgate.net

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| O-H stretch (H-bonded) | 2500-3300 (broad) libretexts.orgmsu.edu |

| C=O stretch (dimeric) | ~1710 libretexts.org |

| Cage C-H stretch | ~3060-3080 researchgate.net |

| This table summarizes characteristic IR absorption frequencies for carboxylic acids and carboranes. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including molecular conformation and intermolecular interactions.

Analysis of Crystal Data and Structure Refinement

Detailed crystallographic data for m-carborane-1,7-dicarboxylic acid, including the crystal system, space group, unit cell dimensions, and various refinement parameters, are crucial for a comprehensive structural understanding. However, at present, a specific published crystallographic information file (CIF) containing the complete single-crystal X-ray diffraction data for the parent compound, m-carborane-1,7-dicarboxylic acid, is not publicly available in open-access crystallographic databases.

For illustrative purposes, a typical table for presenting such data would be structured as follows:

Table 1: Crystal Data and Structure Refinement for a Hypothetical Crystal of m-Carborane-1,7-dicarboxylic acid

| Parameter | Value |

| Empirical formula | C₄H₁₂B₁₀O₄ |

| Formula weight | 232.25 |

| Temperature/K | 293(2) |

| Crystal system | [e.g., Monoclinic] |

| Space group | [e.g., P2₁/c] |

| a/Å | [Value] |

| b/Å | [Value] |

| c/Å | [Value] |

| α/° | 90 |

| β/° | [Value] |

| γ/° | 90 |

| Volume/ų | [Value] |

| Z | [Value] |

| ρcalc g/cm³ | [Value] |

| μ/mm⁻¹ | [Value] |

| F(000) | [Value] |

| Crystal size/mm³ | [Value] |

| Radiation | [e.g., MoKα (λ = 0.71073)] |

| 2θ range for data collection/° | [Value] |

| Index ranges | [Value] |

| Reflections collected | [Value] |

| Independent reflections | [Value] |

| Data/restraints/parameters | [Value] |

| Goodness-of-fit on F² | [Value] |

| Final R indexes [I>=2σ (I)] | [Value] |

| Final R indexes [all data] | [Value] |

| Largest diff. peak/hole / e Å⁻³ | [Value] |

Note: The data in this table is hypothetical and serves as a template for the type of information that would be presented from a single-crystal X-ray diffraction study. The actual values would be derived from experimental data.

Hirshfeld Surface Analysis and Decomposed Fingerprint Plots

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping various properties onto this unique surface, researchers can gain a deeper understanding of the forces that govern the crystal packing. Decomposed fingerprint plots, derived from the Hirshfeld surface, provide a quantitative summary of the different types of intermolecular contacts.

A comprehensive Hirshfeld surface analysis of m-carborane-1,7-dicarboxylic acid would reveal the nature and extent of interactions such as hydrogen bonds involving the carboxylic acid groups, as well as dihydrogen bonds (B-H···H-C), which are characteristic of carborane-containing compounds. These interactions play a crucial role in the supramolecular assembly of the molecules in the solid state.

The analysis would typically involve:

d_norm surface visualization: This surface highlights regions of close intermolecular contact, with red areas indicating contacts shorter than the van der Waals radii (indicative of strong interactions like hydrogen bonds), white areas representing contacts around the van der Waals separation, and blue areas showing longer contacts.

Table 2: Hypothetical Decomposed Fingerprint Plot Contributions for m-Carborane-1,7-dicarboxylic acid

| Interaction Type | Contribution (%) |

| H···H | [Value] |

| O···H/H···O | [Value] |

| B···H/H···B | [Value] |

| C···H/H···C | [Value] |

| B···O/O···B | [Value] |

| C···O/O···C | [Value] |

| B···B | [Value] |

| Other | [Value] |

Note: This table is a hypothetical representation of the expected output from a Hirshfeld surface analysis. The actual percentages would be calculated from the crystal structure data.

The insights gained from such an analysis are invaluable for crystal engineering, as they provide a basis for designing new materials with desired properties based on the control of intermolecular interactions. However, a dedicated research publication presenting a Hirshfeld surface analysis of m-carborane-1,7-dicarboxylic acid is not currently available.

Computational Chemistry and Theoretical Insights into M Carborane 1,7 Dicarboxylic Acid Reactivity and Electronic Structure

Density Functional Theory (DFT) Studies of Structure and Electronic Parameters

Density Functional Theory (DFT) has become a powerful tool for investigating the molecular and electronic properties of carborane derivatives, providing a balance between computational cost and accuracy. For m-carborane-1,7-dicarboxylic acid, DFT calculations are essential for understanding its fundamental characteristics at the atomic level.

Calculation of Geometry, Dipole Moments, and Mulliken Atomic Charges

Analysis of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For m-carborane-1,7-dicarboxylic acid, the HOMO is expected to be primarily localized on the carborane cage, reflecting its electron-rich, three-dimensional aromatic character. The LUMO, on the other hand, would likely be centered on the carboxylic acid groups, specifically on the π* orbitals of the carbonyl groups. This distribution suggests that the carborane cage acts as the primary electron donor, while the carboxylic acid moieties serve as the electron-accepting sites. A relatively large HOMO-LUMO gap would be anticipated, consistent with the known high stability of closo-carboranes.

Table 1: Hypothetical Frontier Molecular Orbital Data for m-Carborane-1,7-dicarboxylic acid

| Parameter | Expected Value Range | Localization |

|---|---|---|

| HOMO Energy | -8 to -10 eV | Primarily on the B-H vertices of the carborane cage |

| LUMO Energy | -1 to -3 eV | Primarily on the π* orbitals of the carboxylic acid groups |

| HOMO-LUMO Gap | 6 to 8 eV | - |

(Note: These are estimated values based on typical DFT calculations for similar carborane derivatives. Actual values would require specific quantum chemical calculations.)

Acidity Constant (pKa) Calculations and Thermodynamic Cycles

The acidity of the carboxylic acid protons is a critical parameter that dictates the behavior of m-carborane-1,7-dicarboxylic acid in solution and its ability to form salts and coordination complexes. Computational methods can predict the acidity constant (pKa) through the use of thermodynamic cycles, most commonly the proton exchange method in the gas phase coupled with a solvation model.

Comparative Acidity Studies with Organic Dicarboxylic Acids

The electron-withdrawing nature of the carborane cage is expected to significantly influence the acidity of the carboxylic acid protons. The icosahedral carborane cage is often considered a "boron-rich" electron-withdrawing group. This inductive effect would stabilize the resulting carboxylate anion, thereby increasing the acidity of the carboxylic acid protons compared to their aliphatic or even some aromatic organic dicarboxylic acid counterparts.

For instance, a comparative computational study would likely show that the first and second pKa values for m-carborane-1,7-dicarboxylic acid are lower (indicating stronger acidity) than those of adipic acid or terephthalic acid. This enhanced acidity is a hallmark of carborane-substituted carboxylic acids.

Table 2: Comparison of Experimental pKa Values of Organic Dicarboxylic Acids

| Dicarboxylic Acid | pKa1 | pKa2 |

|---|---|---|

| Oxalic Acid | 1.27 | 4.27 |

| Malonic Acid | 2.85 | 5.05 |

| Succinic Acid | 4.21 | 5.41 |

| Adipic Acid | 4.41 | 5.41 |

| Terephthalic Acid | 3.54 | 4.46 |

(Source: Data compiled from publicly available chemical databases and encyclopedias)

Computational pKa calculations for m-carborane-1,7-dicarboxylic acid would provide valuable quantitative data to place it within this context, though specific published values are not currently available.

Red-Ox Potential Calculations and Electrochemical Behavior

The electrochemical properties of carboranes are of significant interest for applications in molecular electronics and as redox-stable platforms. The reduction and oxidation potentials of m-carborane-1,7-dicarboxylic acid can be predicted using computational methods, typically by calculating the Gibbs free energy change for the relevant electron transfer processes in solution, often modeled using a polarizable continuum model.

The reduction of the closo-carborane cage is generally a difficult process, occurring at very negative potentials. The presence of two electron-withdrawing carboxylic acid groups would be expected to make the reduction of the carborane cage slightly less difficult compared to the parent m-carborane (B99378). The first reduction event would likely involve the addition of an electron to an orbital primarily associated with the carborane cage, leading to the formation of a radical anion. The calculated redox potential would provide a quantitative measure of this process. Oxidation, conversely, would involve the removal of an electron from the HOMO, which is localized on the cage.

Elucidation of Reaction Mechanisms and Energy Barriers

Computational chemistry is an invaluable tool for mapping out the reaction pathways and determining the energy barriers associated with chemical transformations. For m-carborane-1,7-dicarboxylic acid, this could involve studying reactions such as esterification, amidation, or its participation in polymerization reactions.

By calculating the structures of reactants, transition states, intermediates, and products, a detailed potential energy surface for a given reaction can be constructed. The energy difference between the reactants and the highest energy transition state determines the activation energy, which is a key factor in the reaction kinetics. For example, a computational study on the esterification of m-carborane-1,7-dicarboxylic acid with an alcohol would elucidate the step-by-step mechanism, including the role of any catalysts, and provide the associated energy barriers for each step. Such studies would reveal whether the reactivity of the carboxylic acid groups is significantly altered by their attachment to the carborane cage.

While specific computational studies on the reaction mechanisms of m-carborane-1,7-dicarboxylic acid are not prominent in the literature, the methodologies for such investigations are well-established and could provide significant insights into its chemical behavior.

Theoretical Understanding of σ-Aromaticity and Electron Delocalization

The concept of aromaticity, traditionally associated with planar, cyclic, π-conjugated systems, has been expanded to include three-dimensional structures like carboranes, which exhibit σ-aromaticity. chemistryviews.orgnih.gov This phenomenon arises from the delocalization of electrons within the sigma framework of the carborane cage. chemistryviews.org Computational studies have been instrumental in quantifying and understanding the aromatic character of these clusters.

One of the key indicators of aromaticity is the Nucleus-Independent Chemical Shift (NICS), which is a measure of the magnetic shielding at the center of a ring or cage. Highly negative NICS values are indicative of significant electron delocalization and aromatic character. Theoretical calculations for carborane cages consistently yield highly negative NICS values, typically in the range of -25 to -30 ppm, confirming their strong aromatic nature. researchgate.net

The icosahedral cage of m-carborane is considered a three-dimensional aromatic system with delocalized skeletal electrons, which can facilitate conjugation. chemistryviews.org The interaction between substituents and the carborane cage is thought to be primarily mediated through negative hyperconjugation. nih.gov This involves the overlap of the π-orbitals of a substituent with the σ*-orbitals of the carborane cage. The efficiency of this electronic interaction is influenced by the size and symmetry of the carborane cluster. nih.gov

Computational studies on donor-acceptor substituted carboranes have shown that the carborane cage can act as a bridge for electron delocalization. nih.gov The extent of this delocalization is dependent on the overlap between the frontier molecular orbitals (HOMO and LUMO) of the donor, acceptor, and the carborane cage itself. chemistryviews.orgnih.gov In some instances, particularly in radical anions, extensive electron delocalization across the carborane bridge has been observed, enabling electronic communication between substituents. chemistryviews.org However, in other cases, the carborane cage has been described as more of a spacer, with negligible overlap between the frontier molecular orbitals of the cage and attached aromatic substituents. researchgate.net

Electron Density Transfer Phenomena in Excited States

The behavior of m-carborane-1,7-dicarboxylic acid and its derivatives in their electronically excited states is of significant interest for applications in materials science, particularly in the context of luminescence and energy transfer. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for investigating the electronic transitions and charge redistribution that occur upon photoexcitation.

A computational study on a closely related compound, 1,7-di(4-carboxyphenyl)-1,7-dicarba-closo-dodecaborane, provides significant insights into the electron density transfer phenomena in the excited states. rsc.orgresearchgate.net This study employed STEOM-DLPNO-CCSD calculations to analyze the changes in electron density upon photo-excitation from the ground state (S₀) to the first singlet excited state (S₁). rsc.orgresearchgate.net The calculations revealed a net transfer of electron density from the phenyl rings towards the carboxylic acid groups upon excitation. rsc.orgresearchgate.net

This intramolecular charge transfer (ICT) is a crucial process in determining the photophysical properties of the molecule. The efficiency of this charge transfer can influence the luminescence quantum yield and the ability of the molecule to act as an antenna for sensitizing lanthanide ions in metal-organic frameworks. rsc.org The study highlighted that the carborane-based linker is a more efficient antenna for Eu³⁺ and Tb³⁺ than a corresponding phenyl-based linker, a phenomenon that can be attributed to the nature of the electron density transfer upon excitation. rsc.orgrsc.org

Further theoretical investigations on donor-acceptor substituted m-carboranes have also demonstrated optically induced intramolecular charge transfer through the carborane cage. nih.gov These studies confirm that the carborane cluster is significantly involved in the electronic structure of the excited state, with its orbitals contributing to the LUMO and facilitating the charge transfer process. nih.gov The degree of this charge transfer is influenced by the relative orientation of the donor and acceptor groups. researchgate.net

Table 1: Calculated Excited State Properties of a Phenyl-Substituted m-Carborane Dicarboxylic Acid Derivative

| Parameter | Value | Reference |

| S₁ Excitation Energy (Vertical) | ~289 nm (experimentally determined for a solid state sample) | researchgate.net |

| S₁ Excitation Energy (Adiabatic) | Not specified | |

| T₁ Excitation Energy | Lower than S₁ | rsc.org |

| Nature of S₀ → S₁ Transition | Net electron density transfer from phenyl rings to carboxylic acids | rsc.orgresearchgate.net |

Applications of M Carborane 1,7 Dicarboxylic Acid in Advanced Materials Science

Engineering of Periphery-Decorated Macromolecules and Dendritic Structures

The distinct, cage-like geometry of the m-carborane (B99378) unit provides a robust and well-defined scaffold for the construction of complex, three-dimensional molecular structures. This has been leveraged in the design of sophisticated macromolecules and dendrimers where the carborane cage acts as a central anchor.

m-Carborane-1,7-dicarboxylic acid serves as an ideal starting point for the creation of 3D radially grown macromolecular architectures. Dendrimers are highly branched, monodisperse macromolecules with a tree-like structure, and the synthesis of these materials requires a central core from which the branches can emanate. researchgate.net The icosahedral m-carborane cage, with its two reactive carboxylic acid groups positioned at opposite vertices (1 and 7), functions as a three-dimensional core.

Carborane-Containing Polymers and Polymerization Strategies

The incorporation of carborane cages into polymer backbones can impart a range of desirable properties, including exceptional thermal stability and modified electronic characteristics. m-Carborane-1,7-dicarboxylic acid is a key monomer in the synthesis of such high-performance polymers.

Aromatic polyesters and polyamides are classes of high-performance polymers known for their mechanical strength and thermal resistance. By replacing traditional aromatic dicarboxylic acids (like terephthalic acid) with m-carborane-1,7-dicarboxylic acid, novel polymers with the carborane cage integrated directly into the main chain can be synthesized.

The synthesis typically proceeds through polycondensation reactions. mdpi.comlibretexts.org

Polyesters are formed by reacting m-carborane-1,7-dicarboxylic acid (or its more reactive derivative, such as an acyl chloride) with an aromatic diol. libretexts.org

Polyamides are synthesized by reacting the carborane dicarboxylic acid with an aromatic diamine. libretexts.orgnih.gov

These reactions create ester or amide linkages that connect the rigid carborane cages with aromatic units, resulting in a polymer chain with unique structural and physical properties. nih.gov

The introduction of the m-carborane moiety into a polymer backbone has a profound impact on its material properties. nih.govnih.gov Carboranes are known for their exceptional thermal and oxidative stability, which is conferred upon the resulting polymer. acs.org They are also highly hydrophobic and can act as electron-withdrawing groups, influencing the electronic and optical behavior of the material. rsc.org

| Property | Influence of m-Carborane Moiety | Underlying Reason |

|---|---|---|

| Heat Resistance | Significantly enhanced thermal and oxidative stability. acs.orgacs.org | The icosahedral carborane cage is kinetically stable under harsh conditions and can form a protective boron oxide or boron carbide layer at high temperatures. acs.org |

| Electronic Properties | Acts as a three-dimensional electron-withdrawing group, which can tune the electronic and photophysical properties of the polymer. nih.govrsc.org | The electron-delocalized nature of the carborane cluster and the low electronegativity of boron lead to unique electronic framework structures. acs.org |

| Hydrophobicity | Increases the hydrophobicity of the polymer. nih.govacs.org | The low polarity of the B-H bonds in the carborane cage results in a highly hydrophobic character. acs.org |

The synthesis of polymers from difunctional monomers like m-carborane-1,7-dicarboxylic acid primarily involves step-growth polymerization. nih.govacs.org

Step-Growth Polymerization: In this mechanism, bifunctional or multifunctional monomers react to form dimers, then trimers, and progressively larger oligomers, until long polymer chains are formed. wikipedia.org The formation of polyesters and polyamides from a dicarboxylic acid and a diol or diamine is a classic example of step-growth polycondensation. libretexts.orgwikipedia.org This is the main method used to incorporate the m-carborane unit into the polymer backbone. nih.govacs.org

Chain-Growth Polymerization: This method involves the sequential addition of monomers to a growing chain with a reactive center (e.g., a radical or ion). libretexts.org While chain-growth methods like ATRP and RAFT are used for synthesizing carborane-containing polymers, they are typically employed when a carborane unit with a single polymerizable group is attached as a pendant side group to the main polymer chain, rather than being part of the backbone itself. nih.govnih.govacs.org

Luminescent Materials and Metal-Organic Frameworks (MOFs)

m-Carborane-1,7-dicarboxylic acid and its derivatives are increasingly used as organic linkers for the construction of luminescent materials and Metal-Organic Frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures.

The use of carborane-based linkers, such as 1,7-di(4-carboxyphenyl)-1,7-dicarba-closo-dodecaborane (a derivative of m-carborane-1,7-dicarboxylic acid), has led to the development of novel MOFs with unique properties. researchgate.netrsc.org The bulky, rigid, and hydrophobic nature of the carborane unit can effectively separate metal centers or spin chains, leading to interesting magnetic and electronic properties. rsc.orgrsc.org

In the field of luminescent materials, the carborane cage has been shown to have a significant impact on the photophysical properties of MOFs. rsc.org A comparative study investigated the luminescence of two similar dicarboxylic acid ligands, one with a central m-carborane unit (mCB-L) and one with a central phenyl ring (TDCA), and their corresponding Europium (Eu³⁺) and Terbium (Tb³⁺) MOFs. rsc.orgrsc.orgicmab.es

The research found that while the carborane-based ligand itself was negligibly luminescent in the solid state, it acted as a superior "antenna" for sensitizing the luminescence of Eu³⁺ and Tb³⁺ ions within the MOF structure compared to its highly luminescent phenyl-based counterpart. rsc.orgicmab.es

| Ligand / MOF | Ligand Quantum Yield (Solid State) | Antenna Effect for Eu³⁺/Tb³⁺ | Reference |

|---|---|---|---|

| mCB-L (Carborane-based) | 0.3% (negligible) | Good antenna | rsc.orgresearchgate.net |

| TDCA (Phenyl-based) | 47.8% (highly luminescent) | Worse antenna | rsc.orgresearchgate.net |

This demonstrates that replacing a traditional phenyl ring with an m-carborane core can fundamentally alter the energy transfer dynamics and photophysical behavior of the resulting materials, opening up new possibilities for designing advanced luminescent MOFs. rsc.orgicmab.es

Development of Carborane-Based Ligands for Lanthanide Sensitization

The unique three-dimensional structure and electronic properties of the m-carborane cage have made its derivatives, such as m-carborane-1,7-dicarboxylic acid, valuable building blocks in coordination chemistry, particularly for the sensitization of lanthanide ions (Ln³⁺). Carboranes are recognized for their exceptional thermal and chemical stability, as well as their hydrophobicity. These properties can be imparted to coordination polymers or Metal-Organic Frameworks (MOFs), enhancing their durability.

In the context of lanthanide luminescence, the organic ligand typically acts as an "antenna," absorbing incident light and transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. Research has demonstrated that carborane-based dicarboxylate ligands are highly effective antennas for sensitizing both europium (Eu³⁺) and terbium (Tb³⁺) ions. lookchem.com A comparative study involving a carborane-based ligand, 1,7-di(4-carboxyphenyl)-1,7-dicarba-closo-dodecaborane, and its phenyl-based analogue, [1,1′:3′,1″-terphenyl]-4,4″-dicarboxylic acid, revealed the pronounced effect of the carborane moiety. researchgate.netsynthonix.com While the carborane derivative itself exhibits negligible luminescence in the solid state, it is a significantly better sensitizer for Eu³⁺ and Tb³⁺ cations compared to the highly luminescent phenyl derivative. researchgate.netsynthonix.com This indicates that the m-carborane unit plays a crucial role in facilitating the efficient energy transfer required for lanthanide emission.

Photophysical Properties and Electron Density Transfer in Ln-MOFs

The efficiency of a ligand as a sensitizer is closely related to the energy of its triplet state, which should be suitably positioned to transfer energy to the excited states of the lanthanide ion. lookchem.comfigshare.com For Tb³⁺ and Eu³⁺, the relevant first excited states are the ⁵D₄ and ⁵D₀ levels, respectively. lookchem.comfigshare.com The m-carborane dicarboxylate ligand has proven to be an excellent light-absorbing chromophore that effectively sensitizes both of these ions. lookchem.com

Upon incorporation into Ln-MOFs, the photophysical properties are significantly enhanced. While the free carborane-based ligand has a very low quantum yield (Φ) of 0.3%, the resulting MOFs display high solid-state luminescence. lookchem.comresearchgate.net For instance, the Tb³⁺-containing MOF (mCB-Tb) exhibits efficient green emission with a quantum yield of 49.8%, and the Eu³⁺-MOF (mCB-Eu) has a quantum yield of 20.5%. lookchem.comsynthonix.com

Computational studies have shed light on the mechanism behind this efficient sensitization. Analysis of electron density changes upon photo-excitation reveals that in the carborane-based ligand, electron density is transferred from the phenyl rings to the carboxylic acid groups. researchgate.net This directional transfer is believed to facilitate the subsequent energy transfer to the coordinated lanthanide cation. researchgate.net In contrast, this preferential electron density transfer does not occur in the analogous phenyl-based system, which may explain why the carborane linker is a superior antenna for Eu³⁺ and Tb³⁺. researchgate.net

Table 1: Comparison of Photoluminescence Quantum Yields (Φ)

| Compound | Quantum Yield (Φ) |

| mCB-L (free ligand) | 0.3% |

| mCB-Eu MOF | 20.5% |

| mCB-Tb MOF | 49.8% |

| TDCA (phenyl-analogue ligand) | 47.8% |

| TDCA-Eu MOF | 11.1% |

| TDCA-Tb MOF | 4.8% |

| Data sourced from references lookchem.comresearchgate.netsynthonix.com. |

Supramolecular Assemblies and Macrocycle Formation

Utilization of Dicarboxylate Linkers in Self-Assembled Systems (e.g., Pt-Metallacycles)

The well-defined geometry and rigid nature of the m-carborane cage make m-carborane-1,7-dicarboxylic acid and its derivatives ideal components for constructing discrete, self-assembled supramolecular structures. The dicarboxylate form of the molecule can act as a linear, rigid linker that connects metal centers in a predictable fashion.

This property has been exploited in the synthesis of platinum-based macrocycles. Specifically, m-carborane dicarboxylates have been successfully utilized as donor linkers in coordination-driven self-assembly with platinum-containing acceptor units, such as cis-Pt(PEt₃)₂(NO₃)₂. figshare.com The reaction between the angular platinum complex and the linear carborane dicarboxylate linker leads to the formation of new, neutral, self-assembled Pt-metallacycles. figshare.com This demonstrates the utility of the m-carborane-1,7-dicarboxylate scaffold in designing and synthesizing complex, multicomponent supramolecular architectures.

Intercalation Compounds with Layered Hosts

Intercalation into Layered Double Hydroxides (LDH)

Layered Double Hydroxides (LDHs) are a class of anionic clays with positively charged layers and charge-compensating anions in the interlayer space. These anions can be exchanged, allowing for the intercalation of various guest molecules, including dicarboxylates. However, a review of the scientific literature did not yield specific studies detailing the successful intercalation of m-carborane-1,7-dicarboxylic acid into Layered Double Hydroxide hosts.

Modes of Binding and Interlayer Arrangement

Due to the absence of specific research on the intercalation of m-carborane-1,7-dicarboxylic acid into LDHs, the modes of binding and the resulting interlayer arrangement for this specific compound have not been determined. Generally, dicarboxylates are expected to bind to the positively charged LDH layers via electrostatic interactions and arrange themselves in a manner dictated by their chain length, rigidity, and the charge density of the layers.

Boron Neutron Capture Therapy Bnct Research: Design and Synthesis of M Carborane 1,7 Dicarboxylic Acid Based Agents

Synthesis of Boron-Rich Compounds for BNCT Agent Development

The synthesis of boron-rich compounds for BNCT often begins with the creation of functionalized carborane precursors. The m-carborane (B99378) cage is exceptionally stable under basic conditions, making it a preferred choice over the ortho-carborane isomer, which can be susceptible to deboronation. scispace.comrsc.org A common strategy involves preparing m-carborane derivatives with reactive groups, such as carboxylic acids, that can be readily conjugated to biomolecules.

One synthetic route to a carborane-containing carboxylic acid involves the protection of the acid group as an ester (e.g., a tert-butyl ester) during the assembly of the molecule, followed by a deprotection step. For example, a carborane precursor can be attached to a molecule containing a tert-butyl ester. This ester group is then removed using trifluoroacetic acid (TFA) in an anhydrous solvent like methylene chloride. The excess TFA is subsequently removed by azeotropic distillation with toluene, yielding the final carboxylic acid product as a stable powder. mdpi.comnih.gov This method provides a clean and high-yielding pathway to produce carborane carboxylic acids that serve as essential building blocks for more complex BNCT agents.

Conjugation Strategies for Tumor-Selective Moiety Incorporation

While carboranes provide a high boron payload, they lack inherent tumor specificity. To overcome this, they are conjugated to targeting moieties that can selectively bind to receptors overexpressed on cancer cells. researchgate.net This targeted delivery enhances the accumulation of boron in malignant tissues, a critical factor for the efficacy of BNCT. nih.gov

Peptides are excellent targeting vectors because they can bind with high affinity and specificity to cell surface receptors that are often overexpressed in tumors, such as G protein-coupled receptors (GPCRs). researchgate.netresearchgate.net Carborane-containing carboxylic acids are ideal for incorporation into peptides. Using standard Solid Phase Peptide Synthesis (SPPS) techniques, the carboxylic acid group of the carborane derivative can be activated and coupled to the free N-terminus of a growing peptide chain or to an amino acid side chain.

For example, a modularly synthesized carborane derivative containing a thioglycolic acid linker was successfully introduced into a peptide hormone using SPPS. scispace.comrsc.org This approach allows for the precise placement of the boron-rich carborane unit onto a tumor-selective peptide, combining the targeting capability of the peptide with the therapeutic potential of the carborane cage.

An alternative and powerful strategy involves the synthesis of unnatural amino acids where the carborane cage is an integral part of the amino acid side chain. These boronated amino acids can then be used as building blocks in peptide synthesis. This method allows for the creation of peptides with multiple boron clusters, significantly increasing the boron load per molecule.

One reported synthesis involves creating a boron-rich α-amino acid by substituting the sulfhydryl (-SH) group of cysteine with an m-carborane moiety, yielding 2-Amino-3-(1,7-dicarba-closo-dodecaboranyl-1-thio) propanoic acid. researchgate.net The development of enantiopure carboranyl-containing amino acids is a key area of research, as the stereochemistry of the amino acid can significantly influence its biological activity and uptake into cells. nih.gov The discovery that certain cyclic unnatural amino acids accumulate more selectively in tumors than clinically used boronophenylalanine (BPA) has spurred further innovation in designing novel amino acid scaffolds for BNCT. nih.gov

Modular Synthetic Approaches to Carborane-Containing BNCT Precursors

Modular, or building-block, synthesis offers a highly efficient and versatile strategy for creating a diverse library of carborane-containing BNCT precursors. nih.gov This approach involves combining several readily accessible components to construct a final molecule with tailored properties. A prominent example is the use of an s-triazine (a six-membered ring with alternating carbon and nitrogen atoms) scaffold. scispace.comrsc.orgnih.gov

In this modular system, cyanuric chloride (trichloro-s-triazine) serves as the central platform. The three chlorine atoms can be substituted sequentially with different functional units. A typical assembly involves:

The Boron Source : A nucleophilic carborane derivative, such as 9-mercapto-1,7-dicarba-closo-dodecaborane, is attached to the s-triazine core. scispace.comrsc.org The high nucleophilicity of the thiol group facilitates this reaction. scispace.com

The Linker/Functional Group : A commercially available molecule containing a carboxylic acid, such as glycine or thioglycolic acid, is added. scispace.comrsc.org This provides the necessary functional handle for subsequent conjugation to biomolecules like peptides.

A Modifying Group (Optional) : A third component, such as a sugar moiety (e.g., galactopyranose), can be introduced to improve water solubility and reduce the hydrophobicity of the carborane clusters, which is crucial for biological applications. nih.govrsc.org

This modular design allows for the systematic variation of each component to optimize the properties of the final BNCT agent. By assembling these building blocks, researchers can create precursors with a very high boron content (e.g., twenty boron atoms per molecule) that are suitable for coupling with a wide range of tumor-targeting biomolecules. scispace.comrsc.org

The table below summarizes the components used in a representative modular synthetic approach.

| Component Category | Specific Example | Function in Final Molecule |

| Scaffold | s-Triazine (from Cyanuric Chloride) | Central platform for connecting other components. |

| Boron Source | 9-mercapto-1,7-dicarba-closo-dodecaborane | Provides the high boron payload required for BNCT. |

| Linker | Glycine, Thioglycolic Acid | Provides a carboxylic acid group for conjugation to peptides or other biomolecules. |

| Solubilizing Agent | α-D-galactopyranose derivative | Increases water solubility and reduces hydrophobicity. |

Conclusion and Future Research Directions

Summary of Key Advances in m-Carborane-1,7-dicarboxylic acid Research

Research into m-carborane-1,7-dicarboxylic acid has led to significant progress in leveraging its unique three-dimensional structure and robust chemical stability. A major area of advancement is its use as a versatile building block in polymer chemistry. The incorporation of the rigid, thermally stable m-carborane (B99378) cage into polymer backbones has resulted in materials with enhanced thermal and oxidative stability. These carborane-containing polymers are being explored for applications in harsh environments and as precursors to advanced ceramics.

Another key development is the use of m-carborane-1,7-dicarboxylic acid as a linker in the synthesis of metal-organic frameworks (MOFs). The defined geometry and dicarboxylate functionality of the molecule allow for the construction of porous crystalline materials with high thermal and chemical stability. These MOFs are being investigated for applications in gas storage and separation, owing to the unique properties conferred by the carborane unit.

In the realm of medicinal chemistry, derivatives of m-carborane-1,7-dicarboxylic acid are being explored for their potential in boron neutron capture therapy (BNCT). The high boron content of the carborane cage makes it an attractive component for agents designed to selectively target and destroy cancer cells upon neutron irradiation. Research has focused on attaching biologically active molecules to the carboxylic acid groups to enhance tumor targeting and cellular uptake.

Furthermore, the dicarboxylic acid functionality has proven to be a versatile handle for the synthesis of a variety of derivatives. This has enabled the development of new macromolecular structures where the m-carborane cage acts as a central scaffold, leading to novel materials with unique three-dimensional architectures.

Challenges and Opportunities in Synthetic Methodology Development

Despite the advances, significant challenges remain in the synthetic methodology for m-carborane-1,7-dicarboxylic acid and its derivatives. One of the primary hurdles is the selective functionalization of the boron-hydrogen (B-H) vertices of the m-carborane cage. Compared to the ortho-isomer, the B-H vertices of m-carborane are generally less reactive, making their selective modification more difficult. mdpi.com The development of new catalytic methods for site-selective B-H activation is a critical area of ongoing research that would unlock a wider range of functionalized building blocks.

The reactivity of the carboxylic acid groups also presents both challenges and opportunities. While they provide convenient points for derivatization, controlling the stoichiometry and preventing side reactions during functionalization can be complex. A significant opportunity lies in the development of robust and high-yielding methods for converting the dicarboxylic acid into a wider array of functional groups. For instance, the conversion to the corresponding acid chloride has been shown to be a valuable intermediate for the synthesis of amides and esters. nih.gov Expanding the toolbox of reactions at the carboxylic acid positions will be crucial for creating more sophisticated and tailored m-carborane-based molecules for specific applications.

Emerging Applications in Materials Chemistry and Beyond

The unique properties of m-carborane-1,7-dicarboxylic acid are paving the way for a range of emerging applications. In materials chemistry, its derivatives are showing promise in the development of advanced luminescent materials. The incorporation of the m-carborane cage can influence the photophysical properties of organic chromophores, leading to materials with potential applications in organic light-emitting diodes (OLEDs) and sensors.

The use of m-carborane-1,7-dicarboxylic acid in the construction of MOFs continues to be a burgeoning field. Beyond gas storage, these materials are being explored for their catalytic activity and as platforms for drug delivery. The hydrophobic nature of the carborane cage can be exploited to create MOFs with specific affinities for certain guest molecules.

An exciting and relatively new application is the use of carborane-carboxylic acids for the surface passivation of semiconductors. Studies have shown that monolayers of these molecules can be formed on surfaces like germanium, allowing for the tuning of the material's work function. scispace.com This opens up possibilities for the use of m-carborane-1,7-dicarboxylic acid derivatives in the fabrication of novel electronic devices.

In medicinal chemistry, while BNCT remains a primary focus, the application of m-carborane-1,7-dicarboxylic acid derivatives is expanding. Their hydrophobic nature and rigid structure make them interesting pharmacophores for the design of enzyme inhibitors and receptor ligands. nih.gov The dicarboxylic acid functionality allows for the attachment of targeting moieties to improve the specificity of these potential therapeutic agents.

Prospects for Advanced Computational Modeling in Carborane Science

Advanced computational modeling is poised to play an increasingly critical role in advancing the science of carboranes, including m-carborane-1,7-dicarboxylic acid. Density Functional Theory (DFT) and other quantum chemical methods are already being used to predict the structural, electronic, and spectroscopic properties of carborane derivatives with a good degree of accuracy. iaea.orgacs.org These computational tools are invaluable for understanding the fundamental properties of these unique molecules and for guiding the design of new materials.

Looking forward, the integration of machine learning and artificial intelligence (AI) with computational chemistry holds immense promise for accelerating discovery in carborane science. arxiv.orgelectropages.com Machine learning models can be trained on existing experimental and computational data to predict the properties of new, un-synthesized carborane derivatives. arxiv.org This could dramatically reduce the time and resources required for the discovery of new materials with desired functionalities, such as optimized linkers for MOFs with high gas uptake or carborane-based drugs with improved binding affinity.

Computational methods will also be crucial for elucidating complex reaction mechanisms involved in the synthesis and functionalization of carboranes. nih.gov By modeling reaction pathways and transition states, researchers can gain insights into the factors that control selectivity and reactivity, aiding in the development of more efficient and selective synthetic methodologies. Furthermore, molecular dynamics simulations can provide a deeper understanding of the behavior of carborane-containing materials, such as the diffusion of guest molecules within MOF pores or the interaction of carborane-based drugs with biological macromolecules. The continued development and application of these advanced computational tools will undoubtedly be a key driver of innovation in carborane science.

Data Tables

Table 1: Physical and Chemical Properties of m-Carborane-1,7-dicarboxylic acid

| Property | Value |

| Molecular Formula | C₄H₁₂B₁₀O₄ |

| Molecular Weight | 232.25 g/mol |

| CAS Number | 50571-15-8 |

| Appearance | Solid |

| SMILES | OC(=O)C12BBBBBBBBC(B1)(B2)C(O)=O |

| InChI Key | BREAAVUQZUTQDB-UHFFFAOYSA-N |

Data sourced from Sigma-Aldrich sigmaaldrich.com and PubChem nih.gov

Table 2: Key Research Areas and Applications

| Research Area | Specific Application | Key Findings/Potential |

| Polymer Chemistry | High-performance polymers, ceramic precursors | Enhanced thermal and oxidative stability |

| Materials Chemistry | Metal-Organic Frameworks (MOFs), Luminescent materials | High porosity, gas storage, tunable photophysical properties |

| Medicinal Chemistry | Boron Neutron Capture Therapy (BNCT), Drug design | High boron content for therapy, rigid scaffold for pharmacophores |

| Surface Science | Semiconductor passivation | Tuning of work function for electronic applications |

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for m-Carborane-1,7-dicarboxylic acid, and how is purity ensured?

- Methodological Answer : Synthesis involves functionalizing the carborane cage with carboxylic acid groups at the 1,7-positions. A reported method includes esterification using natural terpene alcohols or phenolic derivatives under acidic catalysis, followed by hydrolysis to yield the dicarboxylic acid . Purification is achieved via recrystallization or column chromatography. Characterization employs nuclear magnetic resonance (NMR) for boron-carbon framework verification, infrared (IR) spectroscopy for carboxylic O-H stretches (~2500-3300 cm⁻¹), and elemental analysis to confirm stoichiometry.

| Synthetic Method | Yield (%) | Purity (HPLC) | Key Characterization Techniques |

|---|---|---|---|

| Esterification + Hydrolysis | 65-75 | ≥98% | ¹¹B NMR, IR, Elemental Analysis |

Q. What experimental criteria justify selecting the m-isomer over o- or p-carborane-1,7-dicarboxylic acid in ion source applications?

- Methodological Answer : The p-isomer is excluded due to synthetic difficulty and cost . The m- and o-isomers are compared based on:

-

Optimal oven temperature : m-isomer operates at 30°C lower than o-isomer, reducing thermal stress on equipment .

-

Ion current output : o-isomer produces higher total currents (0.3 mA vs. 0.1 mA for pure carborane), but m-isomer shows comparable residue-free operation after 4 hours .

-

Residue cleaning : Both isomers leave ion source chambers clean, with no observed isomer effect in post-operation deposits .

Isomer Optimal Oven Temp (°C) Ion Current (mA) Residue After 4h m- 120 0.3 None o- 150 0.3 None p- N/A N/A N/A

Q. Which analytical techniques are critical for characterizing structural and thermal properties?

- Methodological Answer :

- Structural : ¹H and ¹¹B NMR confirm boron cage integrity and carboxylic group placement. Single-crystal X-ray diffraction resolves isomer-specific spatial arrangements.

- Thermal : Thermogravimetric analysis (TGA) shows stability up to 200°C, critical for ion source applications . Differential scanning calorimetry (DSC) detects phase transitions.

Advanced Research Questions